tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOXAJCTRQTUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the indole ring followed by the construction of the spirocyclic piperidine ring. Key steps often involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable piperidine precursor under basic conditions, often using a strong base like sodium hydride.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Functionalization at the Piperidine Nitrogen
The tert-butyl carbamate group serves as a protective moiety, enabling selective functionalization. Common reactions include:
Nucleophilic Substitution
The deprotected piperidine nitrogen reacts with electrophiles under mild conditions:
| Reagent | Conditions | Product Application | Source |
|---|---|---|---|
| Pyrazole-3-carbaldehyde | DMSO, diisopropylethylamine, rt | Biologically active analogues | |
| 4-(Trifluoromethoxy)benzyl bromide | DCM, DIPEA | Targeted MmpL3 inhibitors |
These reactions often proceed at room temperature with high regioselectivity due to the steric and electronic properties of the spiro system .
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the piperidine amine for further derivatization:
| Acid | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | 0°C to rt | >95% | |
| HCl (gaseous) | Dioxane | rt | 90% |
The resulting amine intermediate is pivotal for synthesizing salts (e.g., hydrochlorides) or coupling with carboxylic acids .
Reductive Alkylation
The indole’s NH group undergoes reductive alkylation to introduce substituents:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Formaldehyde, NaBH₃CN | Methanol, rt | 85% | |
| Acetaldehyde, H₂ | Pd/C, methanol, 20°C | 78% |
This method is critical for modifying the indole’s pharmacological profile .
Crystallization and Purification
Post-reaction purification often involves recrystallization or chromatography:
| Method | Solvent System | Purity | Source |
|---|---|---|---|
| Recrystallization | DIPE/acetonitrile (1:1) | >97% | |
| Silica chromatography | Chloroform:methanol (20:1) | 90.2% |
Key Stability Considerations
-
Thermal Stability : Decomposes above 200°C; reactions requiring high temperatures (e.g., cyclizations) use inert atmospheres .
-
Light Sensitivity : The indole moiety necessitates amber glassware during storage .
-
Solvent Compatibility : Stable in polar aprotic solvents (DMSO, DMF) but prone to hydrolysis in aqueous acidic/basic conditions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. For instance, derivatives of indole and piperidine structures have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant activity against these pathogens:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| tert-butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | S. aureus | < 1 |
| This compound | E. coli | Inactive |
These results suggest that the compound may serve as a lead for developing new antibiotics targeting resistant bacterial strains.
Antifungal Activity
The compound has also been evaluated for antifungal properties against Candida albicans. Certain derivatives exhibited moderate activity with MIC values indicating potential therapeutic uses in treating fungal infections:
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 7.80 |
Neuroprotective Effects
Research has indicated that compounds containing the spiro[indole-piperidine] structure may possess neuroprotective effects. These compounds can potentially stabilize p53 proteins involved in cell cycle regulation and apoptosis, making them candidates for treating neurodegenerative diseases.
Study on Antibacterial Properties
A comprehensive study evaluated various derivatives of indole-piperidine compounds for their antibacterial efficacy. The results demonstrated that this compound exhibited superior activity against MRSA strains compared to traditional antibiotics. This positions the compound as a promising candidate for further development in antibiotic therapies .
Evaluation of Antifungal Activity
Another investigation focused on the antifungal potential of the compound against various fungal species. The study revealed that certain derivatives showed significant inhibition of fungal growth, suggesting their utility in developing antifungal medications .
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Spiro[indole-3,4'-piperidine] Derivatives
Key Observations :
- Substituent Position : The 7-chloro substitution distinguishes the target compound from analogs with halogens or methoxy groups at positions 4, 5, or 4. Positional differences significantly influence electronic properties and steric interactions, which can modulate binding affinity in biological targets .
- Molecular Weight : Chlorine and bromine substituents increase molecular weight compared to methoxy or fluorine derivatives.
Insights :
- The target compound’s synthesis likely follows analogous routes, such as condensation of substituted hydrazines with piperidine aldehydes or hydrogenolysis for deprotection .
- Yields for spiro[indole-3,4'-piperidine] derivatives typically range between 70–92%, depending on substituent reactivity and catalyst efficiency .
Physicochemical and Application-Based Comparisons
Solubility and Stability:
- tert-Butyl 5-methoxy-...: Soluble in DMSO or methanol; stable at -80°C for 6 months .
- tert-Butyl 6-bromo-... : Requires sonication for solubility in polar aprotic solvents; similar storage guidelines .
- Target compound : Predicted to have low aqueous solubility due to the hydrophobic tert-butyl group, necessitating formulation with co-solvents like DMSO for biological assays .
Biological Activity
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H22ClN2O2
- Molecular Weight : 322.83 g/mol
The presence of the chloro substituent and the spirocyclic framework contributes to its distinct chemical properties, which may influence its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The spirocyclic structure allows for potential binding to various receptors or enzymes, leading to modulation of their activity. This can result in altered cellular signaling pathways and various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of indole structures, including those similar to this compound, exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies have demonstrated that spirocyclic compounds can inhibit tumor growth by enhancing immune response mechanisms. For example, compounds with similar structures have been shown to activate cytotoxic T lymphocytes (CTLs) and enhance their function against tumors .
Neuroprotective Effects
Preliminary studies suggest that compounds like this compound may exhibit neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where modulation of neurotransmitter systems is crucial .
Case Studies
Q & A
Q. What are the key considerations for synthesizing tert-butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate, and how does the Boc group influence the reaction?
The synthesis typically involves spirocyclization of indole and piperidine precursors. The Boc (tert-butoxycarbonyl) group serves dual roles: (1) it protects the amine during reactions to prevent undesired side interactions, and (2) enhances solubility in organic solvents, facilitating purification steps like column chromatography. Post-synthesis, the Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl) to expose the free amine for further functionalization. Key intermediates should be characterized via -NMR and LC-MS to confirm structural integrity .
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 302.37 g/mol | PubChem |
| CAS Number | 252882-60-3 | EPA DSSTox |
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol-prone procedures (e.g., weighing powders) .
- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .
- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Q. What spectroscopic methods are recommended for characterizing this spirocyclic compound?
Core techniques include:
- NMR Spectroscopy: - and -NMR to confirm the spirojunction and substituent positions (e.g., chloro and Boc groups).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: For unambiguous structural elucidation, use SHELX programs for refinement and ORTEP-III for visualizing thermal ellipsoids .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structural analogs of this compound?
Discrepancies in bond angles or ring conformations can arise from spirocyclic strain. Employ SHELXL for refining crystallographic models against high-resolution data (e.g., synchrotron-derived). Compare experimental torsion angles with DFT-optimized geometries to validate the indole-piperidine spirojunction. Contradictions in substituent positioning (e.g., chloro group orientation) may require re-evaluating synthetic routes or steric effects .
Q. What strategies optimize the compound’s stability during long-term pharmacological studies?
Stability challenges include Boc group hydrolysis under physiological pH. Mitigation strategies:
- Formulation: Use lyophilized powders stored at -20°C to reduce hydrolytic degradation.
- Buffer Selection: Avoid phosphate buffers (pH >7) that accelerate deprotection. Opt for citrate buffers (pH 4–6) for in vitro assays .
- Accelerated Stability Testing: Conduct stress tests (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC-UV .
Q. How does the chloro substituent at position 7 influence biological activity in kinase inhibition assays?
The 7-chloro group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR mutants). In SAR studies, replacing chlorine with fluoro or methyl groups reduces potency by 5–10-fold, as shown in IC assays. Molecular docking (e.g., AutoDock Vina) reveals chloro’s role in filling a subpocket lined by Leu788 and Val726 residues .
| Analog | IC (nM) |
|---|---|
| 7-Chloro derivative | 12 ± 2 |
| 7-Fluoro derivative | 65 ± 8 |
| 7-Methyl derivative | 110 ± 15 |
Q. What analytical approaches reconcile discrepancies in reported solubility data across studies?
Conflicting solubility values may arise from polymorphic forms or solvent impurities. Use:
- DSC/TGA: Identify polymorphs via melting point and decomposition profiles.
- Dynamic Light Scattering (DLS): Measure aggregation in aqueous buffers.
- Standardized Protocols: Adopt USP methods for solubility determination (e.g., shake-flask technique with HPLC quantification) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
